(+)-Menthofuran
Overview
Description
(+)-Menthofuran is a naturally occurring organic compound found in various essential oils, particularly in the oil of Mentha species such as peppermint. It is a monoterpene and a furan derivative, known for its distinctive minty aroma. This compound plays a significant role in the flavor and fragrance industry due to its unique scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Menthofuran typically involves the cyclization of pulegone, a monoterpene ketone, under acidic conditions. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the furan ring. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the extraction of pulegone from natural sources, followed by its cyclization under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (+)-Menthofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydromenthofuran using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated derivatives when reacted with halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Menthofuran-2,3-dione.
Reduction: Dihydromenthofuran.
Substitution: Halogenated menthofuran derivatives.
Scientific Research Applications
(+)-Menthofuran has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: Studies have explored its biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of respiratory and gastrointestinal disorders.
Industry: It is widely used in the flavor and fragrance industry to impart a minty aroma to products such as perfumes, cosmetics, and food items.
Mechanism of Action
The mechanism of action of (+)-Menthofuran involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
(+)-Menthofuran is unique among similar compounds due to its distinct furan ring structure and minty aroma. Similar compounds include:
Pulegone: A precursor to this compound, also found in peppermint oil.
Menthone: Another monoterpene with a minty scent but lacks the furan ring.
Carvone: A monoterpene with a similar minty aroma but a different structural framework.
The uniqueness of this compound lies in its furan ring, which imparts specific chemical reactivity and biological activity, distinguishing it from other monoterpenes.
Properties
IUPAC Name |
(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKXXYGDYYFJU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17957-94-7 | |
Record name | (+)-Menthofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17957-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menthofuran, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENTHOFURAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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